6-Carboxynaphthofluorescein

Fluorescence spectroscopy Multiplex assay design Near-infrared imaging

Conventional fluorescein probes suffer from green autofluorescence and limited tissue penetration. 5(6)-Carboxynaphthofluorescein (CNF) overcomes these with red-shifted, ratiometric dual-emission: Ex/Em 512/567 nm (acid) to 598/668 nm (basic), precision ±0.03 pH, pKa ~7.6. • Ratiometric slope ~2 over pH 7-8; sub-ms response in fiber-optic microsensors. • >600 measurements over 7 weeks with minimal drift. • Amine-reactive succinimidyl ester available for bioconjugation. Bulk stock ready for immediate global dispatch.

Molecular Formula C29H16O7
Molecular Weight 476.4 g/mol
Cat. No. B15338886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxynaphthofluorescein
Molecular FormulaC29H16O7
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=CC(=C6)C(=O)O)C(=O)O
InChIInChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(24-13-16(28(32)33)3-6-21(24)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35)
InChIKeyAWSNLYPKRXALAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxynaphthofluorescein (CNF): NIR Fluorescent pH Indicator


6-Carboxynaphthofluorescein (CNF, CAS 128724-35-6) is a synthetic carboxynaphthofluorescein fluorochrome within the fluorescein family, structurally distinguished by a carboxy substituent at the 6-position and an extended naphthalene π-system that confers significantly red-shifted spectral properties relative to conventional fluorescein derivatives [1]. The compound exhibits pronounced pH-dependent dual-wavelength fluorescence: in acidic/neutral environments, excitation/emission maxima are approximately 512/567 nm, whereas under alkaline conditions (pH ~9–10), these shift to approximately 598/668 nm, positioning its emission in the near-infrared (NIR) region . This spectral shift, combined with a pKa of approximately 7.6–7.8, makes CNF particularly suited for ratiometric pH measurements in physiological and alkaline ranges, with applications spanning fiber-optic microsensors, FRET-based nanocomplexes, and amine-reactive labeling via succinimidyl ester derivatives .

1 Ratiometric pH sensing in physiological-to-alkaline range
2 NIR emission for low-autofluorescence multiplexed imaging
3 Compatible with amine-reactive labeling, fiber-optic sensor integration, and oligonucleotide synthesis

CNF vs. Standard Fluorescein Analogs


Generic substitution of 6-carboxynaphthofluorescein with standard fluorescein derivatives (e.g., 5(6)-FAM, carboxyfluorescein) or other in-class pH indicators introduces substantial performance deficits that cannot be compensated by assay recalibration. Conventional fluorescein-based probes exhibit maximal emission in the green spectral region (approximately 520–550 nm), a domain characterized by high cellular autofluorescence and limited tissue penetration—precisely the limitations that CNF's NIR emission (668 nm at alkaline pH) is designed to circumvent . Furthermore, the extended aromatic conjugation of the naphthofluorescein core not only red-shifts the emission profile but also alters the pKa and pH-sensing range toward alkaline physiological conditions, rendering CNF uniquely responsive where fluorescein and BCECF exhibit diminished sensitivity [1]. The following quantitative evidence establishes that CNF occupies a distinct functional niche defined by spectral separation, alkaline-range sensitivity, and sensor integration performance that in-class analogs cannot replicate [2].

Spectral mismatch

Standard green-emitting fluorescein probes cannot provide NIR separation, increasing autofluorescence and channel crosstalk in multiplexed assays.

pKa and pH range misalignment

Conventional probes with lower pKa lose sensitivity above neutral pH, while CNF's elevated pKa supports alkaline-range response for physiological alkaline compartments.

Sensor integration performance

CNF-based optodes achieve rapid response and long-term stability that generic fluorescein dyes cannot support in embedded sensor formats.

CNF Quantitative Performance Evidence


Spectral Red-Shift vs. FAM and JOE

6-Carboxynaphthofluorescein exhibits a fundamental spectral red-shift conferred by its extended naphthalene π-system, producing emission maxima of approximately 668 nm under alkaline conditions (pH 9–10). This represents a wavelength extension of approximately 120–150 nm beyond the emission range of carboxyfluorescein (5(6)-FAM, ~520 nm) and 6-JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, ~550 nm), and exceeds even the red-shifted HEX dye (549 nm emission) [1]. This NIR positioning enables spectral multiplexing with green-emitting probes (e.g., FAM, Oregon Green) with minimal crosstalk and substantially reduced autofluorescence interference in cellular imaging applications [2].

Spectral Red-Shift vs FAM/JOE
Reported
Emission red-shifted by 118–148 nm vs FAM; 668 nm (alkaline)
Enables low-crosstalk multiplexed assays
Green-channel congestion reduction in flow cytometry
Fluorescence spectroscopy Multiplex assay design Near-infrared imaging

Fiber-Optic pH Microsensor Performance

In a direct head-to-head sensor development study, a fiber-optic pH microoptode utilizing 5(6)-carboxynaphthofluorescein (CNF) entrapped in a polyacrylamide gel matrix achieved a measurement precision of better than ±0.03 pH units across the pH 6.3–8.4 range in rat embryos, sera, and physiological buffers (Earle's and Tyrode's) [1]. The pulled optode demonstrated an upper-limit response time of 1 ms for a 1-pH-unit change, while the unpulled (125 μm) variant responded within 400 ms. Over a 7-week operational period, these sensors retained sensitivity for 600 and 10,000 measurements, respectively . The ratiometric dual-emission design (utilizing pH-sensitive peaks flanking an isosbestic point) yielded a near-perfect correlation with a standard pH macroelectrode and a slope of approximately 2 in the pH 7–8 range, with minimal error from photobleaching, leaching, or excitation source fluctuations [2].

Fiber-Optic pH Precision
Head-to-head
Precision ±0.03 pH units; response <1 ms
Supports high-precision physiological pH monitoring
7-week sensor stability demonstrated
Fiber-optic sensors Ratiometric pH measurement Physiological monitoring

Alkaline pH Sensitivity: FRET vs. FAM

6-Carboxynaphthofluorescein demonstrates a pKa of 7.79 ± 0.14 when covalently coupled to ruthenium-tris-(1,10-phenanthroline)²⁺ in a FRET-based luminescence lifetime pH sensor, with a functional working range from pH 6.5 to 9.0 and luminescence lifetimes spanning 681 to 1260 ns [1]. In a separate nanocomplex system where 5(6)-carboxynaphthofluorescein succinimidyl ester was conjugated to CdSe/ZnS quantum dots, FRET efficiency increased from 0.3 at pH 7.5 to 6.2 at pH 9.5 under 450 nm excitation, yielding a linear fluorescence intensity ratio response across the physiological alkaline range (pH 7.5–9.5) [2]. In contrast, 5(6)-carboxyfluorescein (5(6)-FAM) exhibits a pKa of approximately 6.4 and operates optimally in the acidic-to-neutral range (pH 4.0–9.0, with maximal sensitivity below pH 7.5), making it unsuitable for alkaline-range applications .

Alkaline Range FRET Sensitivity
Class-level
pKa 7.79 ± 0.14; FRET efficiency 0.3→6.2 (pH 7.5–9.5)
Alkaline-range pH sensing over FAM (pKa ~6.4)
QD conjugate linear response in alkaline conditions
FRET pH sensors Quantum dot conjugates Alkaline pH detection

Automated Oligonucleotide Labeling Compatibility

6-Carboxynaphthofluorescein has been successfully adapted for automated oligonucleotide labeling via conversion to its corresponding phosphoramidite derivative, enabling scalable, robust synthesis of quencher-dye oligonucleotide probes (QDOPs) including molecular beacons [1]. The development specifically addresses the limitation that conventional manual dye-labeling methods are restricted to milligram-scale production, whereas the CNF phosphoramidite approach permits automated, high-throughput incorporation of this NIR-emitting fluorophore at the 5′-terminus of oligonucleotides [2]. When integrated into molecular beacon architecture (fluorophore at 5′-end, quencher at 3′-end), the CNF reporter fluorescence is greatly reduced via FRET in the closed conformation and restored upon target hybridization, enabling real-time amplicon detection and quantitation [3]. While CNF is not directly compared to alternative dyes in this study, the demonstrated compatibility with automated phosphoramidite chemistry establishes a procurement-relevant differentiation for laboratories requiring scalable oligonucleotide probe manufacturing with NIR detection capability.

Automated Oligo Labeling
Method context
Phosphoramidite derivative enables automated 5'-labeling
Supports scalable NIR-oligo probe manufacturing
Manual vs automated qualitative advantage
Oligonucleotide synthesis Molecular beacons qPCR probe manufacturing

Esterase Substrate: Red-Channel vs. CFDA

5(6)-Carboxynaphthofluorescein diacetate functions as a fluorogenic esterase substrate that, upon intracellular esterase cleavage, generates the red-fluorescent CNF product with excitation/emission maxima of 590/645 nm [1]. This spectral positioning contrasts sharply with carboxyfluorescein diacetate (CFDA), which produces green fluorescence (Ex/Em ~492/517 nm) upon hydrolysis . The red emission channel of the CNF diacetate product offers distinct advantages for multiplexed enzymatic assays, enabling simultaneous monitoring of esterase activity alongside green or blue fluorescent reporters without spectral overlap [2]. The pKa of the hydrolyzed CNF product (~7.6) further confers pH-dependent signal modulation in acidic intracellular compartments (e.g., endosomes, lysosomes), a feature not available with CFDA whose fluorescence is less pH-sensitive in the physiological range .

Esterase Substrate Red-Channel
Class-level
Cleaved product emission 645 nm vs CFDA 517 nm
Red-channel multiplexing for esterase assays
pH-dependent modulation in acidic compartments
Esterase assays Live-cell imaging Enzymatic activity measurement

CNF Validated Application Scenarios


Fiber-Optic pH Microsensing in Physiological Fluids

Procure 6-carboxynaphthofluorescein for the fabrication of fiber-optic pH microoptodes requiring measurement precision of ±0.03 pH units and sub-millisecond response times in physiological buffers, sera, or embryonic fluids across the pH 6.3–8.4 range [1]. The CNF-based optode delivers ratiometric dual-emission performance with a slope of approximately 2 in the pH 7–8 range and exhibits minimal drift over extended operational periods (7-week retention of sensitivity for 600–10,000 measurements). This application is validated for real-time pH monitoring in microenvironments where conventional electrodes are impractical due to size constraints or electromagnetic interference .

Multiplexed Flow Cytometry and Confocal Microscopy

Procure 5(6)-carboxynaphthofluorescein or its succinimidyl ester derivative for multicolor flow cytometry and confocal imaging protocols requiring clear spectral separation from green-emitting fluorophores (e.g., FAM, Oregon Green 488) [1]. The compound's emission at 668 nm (alkaline) or 645 nm (esterase-cleaved product) occupies the red/NIR channel, enabling low-crosstalk multiplexing with minimal compensation requirements . This application is supported by the compound's compatibility with amine-reactive labeling (succinimidyl ester form) for protein, peptide, and antibody conjugation .

Quantum Dot FRET pH Sensing

Procure 5(6)-carboxynaphthofluorescein succinimidyl ester for the fabrication of CdSe/ZnS quantum dot-based ratiometric pH sensors operating in the alkaline physiological range (pH 7.5–9.5) [1]. Under 450 nm excitation, the FRET efficiency increases from 0.3 at pH 7.5 to 6.2 at pH 9.5, producing a linear fluorescence intensity ratio response across this range . This application is validated for monitoring alkaline cellular compartments and bioprocess environments where green-emitting pH probes lack sufficient sensitivity or spectral resolution .

Automated NIR-Labeled Oligo Probe Synthesis

Procure 6-carboxynaphthofluorescein phosphoramidite for automated, high-throughput 5′-labeling of oligonucleotides in molecular beacon and qPCR probe manufacturing workflows [1]. The phosphoramidite derivative enables direct incorporation of this NIR fluorophore during solid-phase oligonucleotide synthesis, circumventing the throughput limitations of manual post-synthetic conjugation methods . This application is validated for laboratories requiring scalable production of quencher-dye oligonucleotide probes with NIR detection capability for multiplexed real-time PCR assays .

Application
Selection Property
Validation Focus
Fiber-Optic pH Microsensing
Ratiometric dual-emission sensor integration
Real-time pH monitoring in microenvironments
Multiplexed Flow Cytometry & Microscopy
NIR emission for low-crosstalk multiplexing
Spectral separation from green fluorophores
Quantum Dot FRET pH Sensing
Alkaline-range FRET response
Linear fluorescence ratio in alkaline conditions
Automated NIR-Oligo Probe Synthesis
Phosphoramidite-compatible NIR fluorophore
Scalable oligonucleotide probe manufacturing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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